1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-3-carboxamide is a synthetic compound that exhibits potential therapeutic properties. It belongs to a class of compounds that are being explored for their biological activities, particularly in the field of medicinal chemistry. The compound's structure includes a chlorinated pyridazine moiety and a cyclooctylpiperidine group, which contribute to its pharmacological profile.
This compound can be classified under carboxamides due to the presence of the carboxamide functional group. It is derived from the modification of pyridazine and piperidine structures, which are common scaffolds in drug design. The chloropyridazine derivatives have been investigated for their activity against various biological targets, including nicotinic acetylcholine receptors, as noted in previous studies .
The synthesis of 1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-3-carboxamide typically involves several key steps:
Technical details on reaction conditions, yields, and purification methods are critical for optimizing the synthesis process .
The molecular formula of 1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-3-carboxamide is . The structure features:
Crystallographic studies may reveal details about bond lengths and angles, confirming the compound's three-dimensional conformation .
1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-3-carboxamide can undergo various chemical reactions typical for amides:
Understanding these reactions is essential for predicting its behavior in biological systems .
The mechanism of action for 1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-3-carboxamide likely involves interaction with specific receptors or enzymes in the body. Preliminary studies suggest that derivatives with similar structures may act as agonists or antagonists at nicotinic acetylcholine receptors, influencing neurotransmission .
The binding affinity and selectivity towards these targets can be assessed through in vitro assays, providing insights into its therapeutic potential.
1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-3-carboxamide exhibits several notable physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry can provide detailed information on its purity and structural integrity .
The primary applications of 1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-3-carboxamide lie within medicinal chemistry and pharmacology. Potential uses include:
Ongoing research may expand its applicability across various therapeutic areas, including oncology and neurology .
The 6-chloropyridazin-3-yl moiety serves as a privileged scaffold in designing ligands for neuronal nicotinic acetylcholine receptors (nicotinic acetylcholine receptors), particularly the α4β2 and α7 subtypes. This heterocyclic system features a chlorine atom at the 6-position, which enhances electron-deficient character and influences binding through halogen bonding with complementary residues in the receptor’s ligand-binding domain. Computational studies reveal that the chlorine’s electrostatic potential allows optimal interaction with conserved tryptophan residues (e.g., Trp149 in α7 nicotinic acetylcholine receptors), facilitating cation–π interactions critical for agonist activity [4] [9]. The planar pyridazine ring further acts as a bioisostere for nicotinergic pharmacophores like pyridine, maintaining similar geometric parameters while offering distinct electronic properties that modulate receptor affinity and subtype selectivity [4].
Binding assays demonstrate that 6-chloropyridazin-3-yl derivatives exhibit nanomolar affinity (Ki = 1–200 nM) for α4β2 nicotinic acetylcholine receptors. Molecular modeling confirms that the pharmacophore’s N1 and C4 atoms align with classical nicotinic acetylcholine receptor agonist motifs, enabling hydrogen bonding with backbone amides and van der Waals contacts with hydrophobic subpockets [4]. Modifications at the 3-position of this scaffold—such as linkage to piperidine-carboxamides—leverage its vectorial orientation to project substituents into adjacent binding regions, fine-tuning receptor interactions [6].
Table 1: Binding Affinities of 6-Chloropyridazin-3-yl Derivatives at α4β2 Nicotinic Acetylcholine Receptors
| Compound Structural Feature | Ki (nM) | Key Receptor Interactions |
|---|---|---|
| Unsubstituted 6-chloropyridazine | 205–209 | Base stacking with Trp86, halogen bonding with Leu119 |
| 3-Piperazinyl-6-chloropyridazine | 12–45 | Additional H-bonding via proximal N-atom, enhanced hydrophobic fit |
| 1-(6-Chloropyridazin-3-yl)-N-cyclooctylpiperidine-3-carboxamide | <10* | Multi-point anchoring: halogen bonding, H-bonding (carboxamide), van der Waals (cyclooctyl) |
*Predicted based on structural analogs [4]
Piperidine-carboxamide frameworks provide conformational flexibility and hydrogen-bonding capacity essential for nicotinic acetylcholine receptor modulation. In 1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-3-carboxamide (molecular formula: C18H27ClN4O; molecular weight: 350.9 g/mol), the piperidine ring connects the 6-chloropyridazine pharmacophore to the carboxamide linker, enabling three-dimensional exploration of binding space [1]. The carboxamide’s carbonyl oxygen acts as a hydrogen-bond acceptor, while the NH group serves as a donor, forming bifunctional interactions with residues like Gln117 in α7 nicotinic acetylcholine receptors [9]. This dual hydrogen-bonding capability stabilizes the receptor–ligand complex and compensates for entropy losses upon binding [3].
Structure-activity relationship studies highlight that the piperidine ring’s chair conformation positions the carboxamide optimally for interactions with the receptor’s complementary subunit. Analogues with smaller azacycles (e.g., pyrrolidine) exhibit reduced affinity due to compromised torsion angles, whereas larger rings (e.g., azepane) diminish selectivity by accessing off-target binding pockets [3]. The 3-position of piperidine is preferred for carboxamide attachment, as molecular simulations indicate superior vector alignment with the hydrophobic "floor" of the nicotinic acetylcholine receptor binding cleft compared to 2- or 4-substituted isomers [1] [3].
Table 2: Influence of Azacycle Size on Nicotinic Acetylcholine Receptor Binding Parameters
| Azacycle Structure | Ring Size | Relative α4β2 Binding Affinity (%) | Key Geometric Features |
|---|---|---|---|
| Azetidine | 4-membered | <5 | Restricted torsion angles, poor pharmacophore projection |
| Pyrrolidine | 5-membered | 40–60 | Enhanced flexibility but suboptimal carboxamide orientation |
| Piperidine | 6-membered | 100 (Reference) | Ideal chair conformation; carboxamide NH–O vector aligned at 109.5° |
| Azepane | 7-membered | 70–80 | Increased flexibility induces entropic penalty |
Data derived from [3]
The N-cyclooctyl group in 1-(6-chloropyridazin-3-yl)-N-cyclooctylpiperidine-3-carboxamide imposes strategic conformational constraints that enhance nicotinic acetylcholine receptor subtype selectivity. Cyclooctyl’s eight-membered ring adopts a stable "boat-chair" conformation, creating a bulky, hydrophobic cap that restricts rotation of the carboxamide bond. This limitation reduces the entropy penalty upon receptor binding and selectively fits the expansive hydrophobic subpockets of α4β2 and α7 nicotinic acetylcholine receptors [4]. Molecular dynamics simulations confirm that cyclooctyl minimizes non-specific binding with smaller cavities in non-neuronal nicotinic acetylcholine receptor subtypes, thereby lowering off-target interactions [9].
Compared to smaller cycloalkyl groups (e.g., cyclohexyl), cyclooctyl improves binding affinity by 5–8 fold due to optimized van der Waals contacts with residues such as Leu121 and Tyr197. The cyclooctyl’s surface area (≈150 Ų) enables high-density hydrophobic interactions without steric clashes, a balance unattainable with smaller (cyclohexyl: ≈110 Ų) or larger (adamantyl: ≈180 Ų) substituents [4]. Free energy perturbation calculations further reveal that cyclooctyl’s flexibility allows minor induced-fit adjustments within the binding pocket, contributing to picomolar-level affinity in optimized analogs [9].
Table 3: Impact of N-Alkyl Substituents on Nicotinic Acetylcholine Receptor Binding
| N-Substituent | Hydrophobic Surface Area (Ų) | Relative α4β2 Binding Affinity | Selectivity Ratio (α4β2/α3β4) |
|---|---|---|---|
| Cyclohexyl | 110 | 1.0 (Reference) | 15:1 |
| Cycloheptyl | 130 | 3.2 | 28:1 |
| Cyclooctyl | 150 | 5.8 | >100:1 |
| Adamantyl | 180 | 2.1 | 40:1 |
| n-Octyl | 140 (linear) | 0.7 | 3:1 |
Structure-activity relationship data compiled from [4]
The cyclooctyl group also attenuates oxidative metabolism by shielding the carboxamide NH from cytochrome P450-mediated degradation. This shielding extends plasma half-life in preclinical models, making it a critical feature for sustained receptor modulation in neurological applications [4].
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0